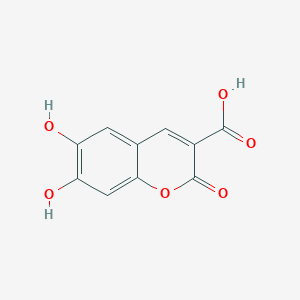

6,7-Dihydroxycoumarin-3-carboxylic Acid

概述

描述

6,7-Dihydroxycoumarin-3-carboxylic Acid is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used extensively in scientific research. Its molecular formula is C10H6O6, and it has a molecular weight of 222.15 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxycoumarin-3-carboxylic Acid typically involves the hydroxylation of coumarin derivatives. One common method includes the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride in the presence of triethylamine . This reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, utilizing automated reactors and continuous flow systems to maintain consistent quality and yield.

化学反应分析

Base-Catalyzed Hydrolysis

-

The carboxylic acid group undergoes hydrolysis under basic conditions to form carboxylate salts. This reaction enhances water solubility for biological applications .

-

Example:

Phosphorus Pentachloride-Mediated Reactions

-

In related coumarin derivatives (e.g., 6,7-methylenedioxycoumarin), phosphorus pentachloride (PCl₅) facilitates the cleavage of methylenedioxy groups to form dihydroxy derivatives .

Example Reaction Conditions :Reagent Temperature Time Yield PCl₅ (5.48 g) 25°C 118 h 83% PCl₅ (3.29 g) 50°C 30 min 92% selectivity

Derivatization at the Carboxylic Acid Group

The C-3 carboxylic acid participates in esterification and amidation for functionalization:

Esterification

-

Reacts with alcohols (e.g., methanol, propargyl alcohol) under acidic conditions to form esters (e.g., methyl 6,7-dihydroxycoumarin-3-carboxylate) .

Key Data :

Amidation

-

Couples with amines (e.g., dimethylamine) via carbodiimide-mediated reactions to generate amides for drug conjugation .

Electrophilic Substitution at the Catechol Moiety

The 6,7-dihydroxy groups undergo selective modifications:

O-Alkylation

-

Propargyl bromide selectively alkylates the 6-hydroxy group at −15°C (91% yield) .

-

Methylation with diazomethane protects hydroxyls, altering antioxidant activity .

Nitration and Halogenation

-

Electrophilic nitration at C-5 or C-8 positions reduces Mcl-1 inhibitory activity (K₁ increases from 1.49 μM to 10.75 μM) .

-

Chlorination at C-4 enhances hydrophobicity, improving binding affinity (K₁ = 1.04 μM vs. 1.49 μM for parent compound) .

Redox and Fluorescence Modulation

The catechol group enables unique interactions:

Proton Transfer with Nitroxides

-

Reacts with 4-amino-TEMPO via proton transfer, increasing fluorescence intensity by 40-fold (LOD = 16.7 nM) .

Mechanism :

Antioxidant Activity

Fluorescent Probe Development

-

Serves as a scaffold for detecting radicals (e.g., 4-amino-TEMPO) with high selectivity over glutathione, ascorbate, and peroxides .

Performance Metrics :Parameter Value Limit of Detection (LOD) 16.7 nM Linear Range 50 nM – 50 μM

Chromatographic Analysis

科学研究应用

Pharmaceutical Development

Anticoagulant Synthesis

6,7-Dihydroxycoumarin-3-carboxylic acid is an important intermediate in the synthesis of anticoagulant medications. Its derivatives are utilized to prevent blood clot formation, showcasing its potential in treating cardiovascular diseases. For instance, studies have demonstrated that modifications to the coumarin structure can enhance anticoagulant activity while minimizing side effects .

Fluorescent Probes

Biological Imaging

This compound is employed in developing fluorescent probes for biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes in real-time. A study highlighted its use in detecting nitroxide radicals, which are crucial for understanding oxidative stress in cells .

Table 1: Properties of this compound as a Fluorescent Probe

| Property | Value |

|---|---|

| Excitation Wavelength | 340-380 nm |

| Emission Wavelength | 450-490 nm |

| pKa | Approximately 11.56 |

Antioxidant Research

Oxidative Stress Protection

Research indicates that this compound exhibits significant antioxidant properties. It protects cells from oxidative damage, making it relevant in studies related to aging and chronic diseases such as cancer and neurodegenerative disorders .

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using various cell lines treated with different concentrations (25-300 µM) over 24-72 hours. The results indicated a dose-dependent increase in cell viability and a reduction in oxidative stress markers .

Cosmetic Formulations

Skin Care Applications

In the cosmetic industry, this compound is included in formulations for its skin-brightening and anti-inflammatory effects. Its natural origin appeals to consumers seeking effective skincare solutions without synthetic additives .

Environmental Monitoring

Pollutant Detection

this compound is utilized in environmental science for detecting pollutants in water sources. Its chemical properties enable it to act as a scavenger for hydroxyl radicals, facilitating the assessment of water quality and safety .

Table 2: Applications in Environmental Monitoring

| Application | Methodology | Outcome |

|---|---|---|

| Pollutant Detection | Hydroxyl radical scavenging | Improved water quality assessment |

作用机制

The mechanism of action of 6,7-Dihydroxycoumarin-3-carboxylic Acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Enzyme Inhibition: It can inhibit enzymes such as α-glucosidase and protein tyrosine phosphatases, which play roles in glucose metabolism and cellular signaling.

Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

相似化合物的比较

6,7-Dihydroxycoumarin-3-carboxylic Acid is unique due to its specific hydroxylation pattern and carboxylic acid group. Similar compounds include:

Esculetin (6,7-Dihydroxycoumarin): Lacks the carboxylic acid group but shares similar hydroxylation.

Scopoletin (6-Methoxy-7-hydroxycoumarin): Contains a methoxy group instead of a hydroxyl group at the 6-position.

Umbelliferone (7-Hydroxycoumarin): Has a single hydroxyl group at the 7-position.

These compounds share some biological activities but differ in their specific chemical properties and applications.

生物活性

6,7-Dihydroxycoumarin-3-carboxylic Acid (DHCCA) is a compound that has garnered attention due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications based on recent research findings.

This compound is a derivative of coumarin characterized by two hydroxyl groups at positions 6 and 7 and a carboxylic acid group at position 3. Its molecular formula is with a molecular weight of approximately 222.15 g/mol. The presence of these functional groups enhances its solubility and biological activity, making it a subject of interest in various scientific fields .

Antioxidant Properties

One of the primary biological activities of DHCCA is its antioxidant capability. Studies have shown that it can scavenge free radicals, thus contributing to protective effects against oxidative stress. This property is crucial for mitigating cellular damage associated with various diseases .

Anticancer Activity

DHCCA has demonstrated significant anticancer properties in various studies:

- Cell Proliferation Inhibition : In vitro studies indicated that DHCCA exhibits potent antiproliferative effects against several cancer cell lines. For instance, it showed an IC50 value of 2.62–4.85 µM against HepG2 liver cancer cells, comparable to established chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells. Flow cytometric analysis revealed that DHCCA triggers apoptosis by increasing the percentage of cells in the G2/M and pre-G1 phases, with activation of caspase-3/7 proteins being a key factor .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of DHCCA. It has been shown to exhibit activity against various bacterial strains, suggesting its utility as a natural antibacterial agent. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against specific pathogens .

Structure-Activity Relationship (SAR)

The biological activity of DHCCA can be linked to its structural features. The introduction of hydroxyl groups at positions 6 and 7 enhances its interaction with biological targets, such as proteins involved in apoptosis and cell cycle regulation. Studies have indicated that modifications to the coumarin structure can significantly affect its potency against targets like Mcl-1, a protein implicated in cancer cell survival .

Case Studies and Research Findings

Several studies provide insights into the therapeutic potential of DHCCA:

- Cytotoxicity Studies : A study reported that DHCCA exhibited an IC50 value as low as 0.9 µM in specific cancer models, outperforming conventional drugs like staurosporine .

- Molecular Docking Simulations : Research involving molecular docking has revealed strong binding affinities between DHCCA and targets such as β-tubulin, indicating its potential as an anticancer agent through the inhibition of microtubule dynamics .

- Antibacterial Efficacy : In agricultural applications, DHCCA was tested against plant pathogens, showing promising results with EC50 values ranging from 26.64 µg/mL to 40.73 µg/mL against various bacterial strains .

Summary Table of Biological Activities

属性

IUPAC Name |

6,7-dihydroxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O6/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,11-12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCWBNGIVIFZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=CC(=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553868 | |

| Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84738-35-2 | |

| Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dihydroxycoumarin-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。